molecular formula C31H18CuN6O9S.2Na<br>C31H18CuN6Na2O9S B1144147 Direct Brown 95, Techincal grade CAS No. 16071-86-6

Direct Brown 95, Techincal grade

Cat. No.: B1144147
CAS No.: 16071-86-6
M. Wt: 760.1 g/mol
InChI Key: HZBTZQVWJPRVDN-UHFFFAOYSA-J
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Description

C.i. direct brown 95 appears as dark brown microcrystals or charcoal black powder. (NTP, 1992)
Direct Brown 95 is a Benzidine-based azo dye that is metabolized to free Benzidine in vivo. Direct brown 95 is primarily used for the dyeing of textiles, leather and paper. Benzidine and its metabolic derivatives have been detected in the urine of workers exposed to direct Benzidine-based dyes and exposure is strongly associated with the occurrence of bladder cancer. (NCI05)
Direct Brown 95 (Technical Grade) can cause cancer according to an independent committee of scientific and health experts.

Safety and Hazards

Direct Brown 95, Technical grade is listed as a carcinogen . It has low toxicity by ingestion but is a suspected carcinogen with experimental carcinogenic and neoplastigenic data . When heated to decomposition, it emits very toxic fumes of Na2O, SOx, and NOx .

Mechanism of Action

Target of Action

Direct Brown 95, Technical Grade, also known as disodium;2-[[3-[[4-[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-3-oxidobenzenesulfonate;copper, is primarily used as an azo dye . Its primary targets are textiles, leather, plastics, and paper . It binds to these materials, imparting a brown color.

Mode of Action

The compound works by binding to the fibers of the target materials. The azo group (-N=N-) in the compound forms a complex with the material’s surface, leading to the absorption of certain wavelengths of light and reflecting others, which results in the perception of the brown color .

Biochemical Pathways

It’s known that azo dyes can be metabolized by the liver into aromatic amines, some of which have been associated with health risks .

Pharmacokinetics

It’s known that azo dyes can be absorbed and metabolized in the body to various extents depending on their chemical structure . The bioavailability of Direct Brown 95 would depend on factors such as the route of exposure and the individual’s metabolic capacity.

Result of Action

The primary result of Direct Brown 95’s action is the imparting of a brown color to the target materials . . For instance, oral administration to rats of one commercial sample of Direct Brown 95 resulted in one hepatocellular carcinoma and several neoplastic nodules .

Action Environment

The action, efficacy, and stability of Direct Brown 95 can be influenced by various environmental factors. For instance, the dyeing process’s pH and temperature can affect the dye’s binding efficiency to the target material . Furthermore, the compound is listed as an environmental toxin on the US EPA Toxic Release Inventory list (TRI), indicating its potential environmental impact .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Direct Brown 95, Technical grade involves the condensation of 2-nitro-4-chloroaniline with 5-amino-2-methoxyphenol in the presence of a coupling agent and a catalyst.", "Starting Materials": [ "2-nitro-4-chloroaniline", "5-amino-2-methoxyphenol", "Coupling agent", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 2-nitro-4-chloroaniline and 5-amino-2-methoxyphenol in a suitable solvent.", "Step 2: Add a coupling agent such as sodium acetate or sodium carbonate to the reaction mixture.", "Step 3: Add a catalyst such as copper sulfate or iron sulfate to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for several hours.", "Step 5: Cool the reaction mixture and filter the precipitated product.", "Step 6: Wash the product with water and dry it in a vacuum oven.", "Step 7: Purify the product by recrystallization or column chromatography." ] }

CAS No.

16071-86-6

Molecular Formula

C31H18CuN6O9S.2Na
C31H18CuN6Na2O9S

Molecular Weight

760.1 g/mol

IUPAC Name

copper;disodium;2-hydroxy-5-[[4-[4-[[6-hydroxy-2-oxido-3-[(2-oxido-5-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]benzoate

InChI

InChI=1S/C31H22N6O9S.Cu.2Na/c38-26-12-9-21(15-23(26)31(42)43)34-32-19-5-1-17(2-6-19)18-3-7-20(8-4-18)33-37-29-28(40)14-11-24(30(29)41)35-36-25-16-22(47(44,45)46)10-13-27(25)39;;;/h1-16,38-41H,(H,42,43)(H,44,45,46);;;/q;+2;2*+1/p-4

InChI Key

HZBTZQVWJPRVDN-UHFFFAOYSA-J

SMILES

C1=CC(=C(C(=C1)S(=O)(=O)[O-])N=NC2=C(C(=C(C=C2)O)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)O)O)[O-].[Na+].[Na+].[Cu]

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC(=C3[O-])N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])[O-])O)N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+].[Cu+2]

boiling_point

Decomposes (NTP, 1992)

melting_point

Decomposes (NTP, 1992)

physical_description

C.i. direct brown 95 appears as dark brown microcrystals or charcoal black powder. (NTP, 1992)
Dark brown or black solid;  [CAMEO]

solubility

5 to 10 mg/mL at 67.1 °F (NTP, 1992)
Sol in water;  slightly sol in ethanol;  insol in acetone.

Origin of Product

United States

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